![molecular formula C20H13F3N2O5 B11193533 4-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11193533.png)
4-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
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Overview
Description
4-(3-Nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione is a complex organic compound that features both nitro and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione typically involves multiple steps, including the formation of the furo[3,4-b]pyridine core and the introduction of the nitro and trifluoromethyl groups. Common synthetic routes may involve:
Formation of the Furo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and appropriate electrophiles.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can be employed to introduce the nitro group onto the phenyl ring.
Introduction of the Trifluoromethyl Group: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
4-(3-Nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl Derivatives: Compounds with similar nitro groups on the phenyl ring.
Trifluoromethyl Phenyl Derivatives: Compounds with trifluoromethyl groups on the phenyl ring.
Furo[3,4-b]pyridine Derivatives: Compounds with similar furo[3,4-b]pyridine cores
Uniqueness
4-(3-Nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione is unique due to the combination of its nitro and trifluoromethyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H13F3N2O5 |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
4-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione |
InChI |
InChI=1S/C20H13F3N2O5/c21-20(22,23)12-4-2-5-13(8-12)24-16-10-30-19(27)18(16)15(9-17(24)26)11-3-1-6-14(7-11)25(28)29/h1-8,15H,9-10H2 |
InChI Key |
QHAWXEAHTAPFHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(COC2=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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